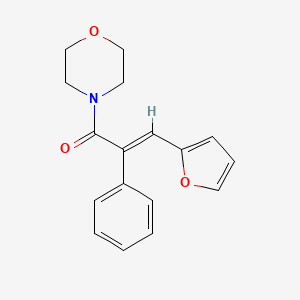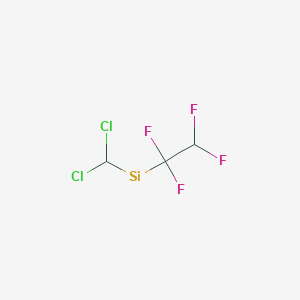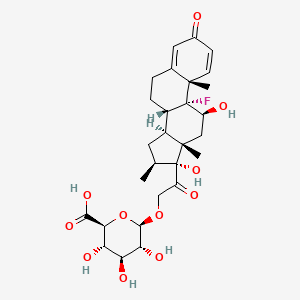
Betamethasone b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone b-D-glucuronide is a glucuronide conjugate of betamethasone, a potent glucocorticoid. It is a derivative formed by the glucuronidation of betamethasone, which enhances its solubility and facilitates its excretion from the body. The compound has a molecular formula of C28H37FO11 and a molecular weight of 568.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone b-D-glucuronide typically involves the enzymatic or chemical glucuronidation of betamethasone. The process can be carried out using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Betamethasone b-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide bond can release the parent compound, betamethasone .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of betamethasone.
Reduction: Reduced derivatives of betamethasone.
Scientific Research Applications
Betamethasone b-D-glucuronide has diverse applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interaction with glucuronidase enzymes.
Medicine: Explored for its potential therapeutic effects and its role in drug metabolism and excretion.
Industry: Utilized in the development of analytical methods for detecting glucuronides in biological samples.
Mechanism of Action
Betamethasone b-D-glucuronide exerts its effects primarily through its parent compound, betamethasone. Betamethasone is a glucocorticoid that binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. The glucuronidation of betamethasone enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetics .
Comparison with Similar Compounds
- Dexamethasone b-D-glucuronide
- Prednisolone b-D-glucuronide
- Hydrocortisone b-D-glucuronide
Comparison: Betamethasone b-D-glucuronide is unique due to its potent anti-inflammatory and immunosuppressive properties. Compared to other glucuronides, it has a higher affinity for glucocorticoid receptors and a longer duration of action. This makes it particularly effective in treating inflammatory and autoimmune conditions .
Properties
Molecular Formula |
C28H37FO11 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-/m0/s1 |
InChI Key |
UBHXMSIBGRGDSX-YDFWMNPLSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


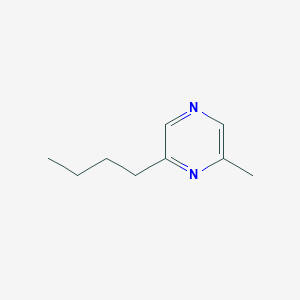
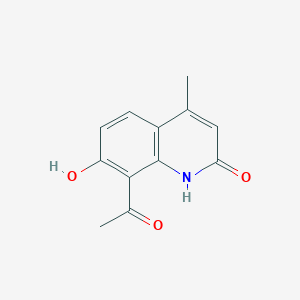
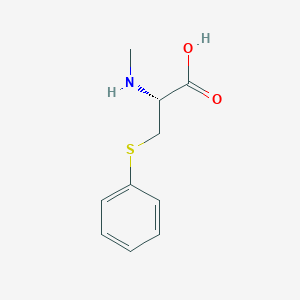
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)




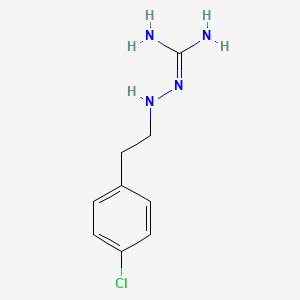
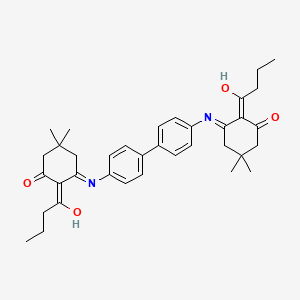

![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
